1-(2,3-dimethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one
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Overview
Description
- It serves as an ideal precursor for synthesizing bioactive molecules due to its versatile reactivity.
1-(2,3-dimethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one: , belongs to the indole family of compounds.
Preparation Methods
Synthetic Routes: One common synthetic route involves the condensation of 1H-indole-3-carbaldehyde with an appropriate amine (such as 2-methylindole) under suitable conditions.
Reaction Conditions: The reaction typically occurs in a solvent (e.g., ethanol or acetonitrile) with an acid catalyst (e.g., p-toluenesulfonic acid).
Industrial Production: While industrial-scale production methods may vary, the synthesis usually employs efficient and scalable processes.
Chemical Reactions Analysis
Reactivity: 1H-indole-3-carbaldehyde undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Chemistry: 1H-indole-3-carbaldehyde derivatives are valuable building blocks in organic synthesis, especially for constructing heterocyclic compounds.
Biology and Medicine: These derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: They find applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
- The compound’s effects result from interactions with specific molecular targets and signaling pathways.
- Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Uniqueness: 1H-indole-3-carbaldehyde stands out due to its versatile reactivity and biological significance.
Similar Compounds: Other related compounds include indole derivatives like indole-3-acetic acid and tryptophan.
Remember that this compound’s multifaceted nature makes it an intriguing subject for scientific exploration!
Properties
Molecular Formula |
C22H24N2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H24N2O2/c1-14-7-6-10-19(16(14)3)23-13-18(12-21(23)25)22(26)24-15(2)11-17-8-4-5-9-20(17)24/h4-10,15,18H,11-13H2,1-3H3 |
InChI Key |
STIRVBILJFRYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CC(=O)N(C3)C4=CC=CC(=C4C)C |
Origin of Product |
United States |
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